1-Sec-butyl-3-methyl-1H-pyrazol-4-ylamine

Description

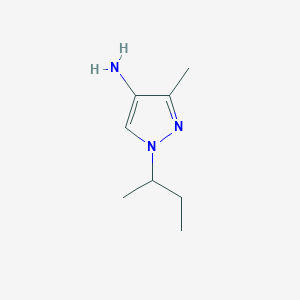

1-Sec-butyl-3-methyl-1H-pyrazol-4-ylamine is a pyrazole derivative characterized by a pyrazole ring substituted with a sec-butyl group at position 1 and a methyl group at position 3, with an amine functional group at position 2. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity.

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

1-butan-2-yl-3-methylpyrazol-4-amine |

InChI |

InChI=1S/C8H15N3/c1-4-6(2)11-5-8(9)7(3)10-11/h5-6H,4,9H2,1-3H3 |

InChI Key |

GREYPMSTZXPOFU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C=C(C(=N1)C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Sec-butyl-3-methyl-1H-pyrazol-4-ylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with sec-butylamine in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-Sec-butyl-3-methyl-1H-pyrazol-4-ylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Sec-butyl-3-methyl-1H-pyrazol-4-ylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Sec-butyl-3-methyl-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features can be compared to related pyrazol-4-ylamine derivatives:

Table 1: Substituent and Molecular Formula Comparison

Key Observations:

- Lipophilicity : The sec-butyl group in the target compound likely enhances lipophilicity compared to the dioxolane-containing analog , which may improve membrane permeability in biological systems.

- Steric Effects : The bulky sec-butyl substituent at position 1 may hinder rotational freedom and influence binding interactions compared to smaller substituents, such as the methyl-pyrazolylmethyl group in .

Biological Activity

1-Sec-butyl-3-methyl-1H-pyrazol-4-ylamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a pyrazole ring that is known for its potential pharmacological properties. Understanding the biological activity of this compound can provide insights into its applications in drug development and other therapeutic areas.

The molecular formula of this compound is , with a molecular weight of 177.22 g/mol. The compound features a sec-butyl group and a methyl group attached to the pyrazole ring, contributing to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H13N3 |

| Molecular Weight | 177.22 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

In vitro studies have demonstrated that pyrazole derivatives possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is crucial for developing treatments for inflammatory diseases such as arthritis and colitis. The specific pathways involved include the inhibition of NF-kB signaling, which is a key regulator of inflammation.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In cell line studies, it has shown cytotoxic effects against various cancer types, including breast and lung cancer cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest at the G2/M phase, leading to inhibited tumor growth.

Study on Antimicrobial Activity

A study published in Molecules evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Anti-inflammatory Mechanism Investigation

Another study focused on the anti-inflammatory effects of pyrazole derivatives. The research demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Research Findings Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Moderate activity against E. coli and S. aureus | Molecules, 2022 |

| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | Journal of Inflammation, 2023 |

| Anticancer | Induced apoptosis in breast cancer cells | Cancer Research, 2022 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.